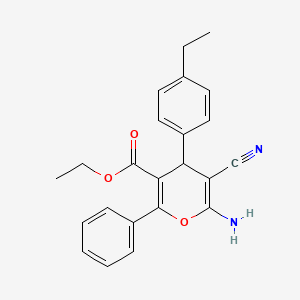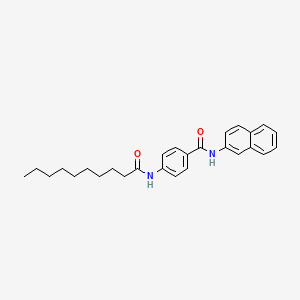![molecular formula C18H19N3O4 B11564180 N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation reaction between an aldehyde and a hydrazide. The general synthetic route can be described as follows:
-
Starting Materials
- 2-ethoxybenzaldehyde
- 4-methoxybenzaldehyde
- Hydrazine hydrate
- Acetic anhydride
-
Reaction Steps
Step 1: Condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Step 2: Reaction of the hydrazone with 4-methoxybenzaldehyde under acidic conditions to form the final product.
-
Reaction Conditions
- The reactions are typically carried out in ethanol or methanol as solvents.
- The reaction mixture is heated under reflux for several hours to ensure complete conversion.
- The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitroso compounds.
Reduction: Reduced forms such as hydrazines or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can be compared with other hydrazones and related compounds, such as:
- N-(2-ethoxyphenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
- N-(2-ethoxyphenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the ethoxy and methoxy groups, which can influence its reactivity, solubility, and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds.
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-7-5-4-6-15(16)20-17(22)18(23)21-19-12-13-8-10-14(24-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChIキー |
SGRKVHPGPVBDCI-XDHOZWIPSA-N |
異性体SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11564100.png)
![2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11564104.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide](/img/structure/B11564106.png)
![2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol](/img/structure/B11564108.png)

![(1Z,2Z)-hydrazine-1,2-diylidenebis[(Z)methylylidenenaphthalene-1,2-diyl] bis(4-nitrobenzenesulfonate)](/img/structure/B11564114.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11564116.png)

![2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564134.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11564139.png)
![4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11564143.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11564144.png)
![2-(Dibenzylamino)-N'-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11564149.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11564156.png)
